molecular formula C9H5F3O2 B8066163 2,3,6-Trifluorocinnamic acid

2,3,6-Trifluorocinnamic acid

Cat. No.: B8066163
M. Wt: 202.13 g/mol
InChI Key: OLYDUMMUGMYVHJ-UHFFFAOYSA-N
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Description

2,3,6-Trifluorocinnamic acid (C₉H₅F₃O₂) is a fluorinated derivative of cinnamic acid, characterized by three fluorine atoms at the 2, 3, and 6 positions on the benzene ring. These compounds share similar fluorinated aromatic frameworks, which enhance their electron-withdrawing properties and metabolic stability, making them valuable intermediates in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

3-(2,3,6-trifluorophenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3O2/c10-6-2-3-7(11)9(12)5(6)1-4-8(13)14/h1-4H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYDUMMUGMYVHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C=CC(=O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

230295-12-2
Record name 3-(2,3,6-Trifluorophenyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=230295-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Chemical Reactions Analysis

2,3,6-Trifluorocinnamic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution Common reagents and conditions used in these reactions vary depending on the desired outcome

Scientific Research Applications

Medicinal Chemistry

Pharmacological Activities
2,3,6-Trifluorocinnamic acid and its derivatives have shown significant pharmacological activities. They are known to exhibit:

  • Antimicrobial Activity : Various studies have reported that cinnamic acid derivatives possess antimicrobial properties against bacteria and fungi. The introduction of trifluoromethyl groups can enhance these properties by increasing lipophilicity and altering the electronic characteristics of the compounds .
  • Anticancer Properties : Research indicates that fluorinated cinnamic acids can inhibit the growth of cancer cells. For instance, compounds with trifluoromethyl substitutions have been found to induce apoptosis in lung adenocarcinoma cells by disrupting cell cycle progression .
  • Antidiabetic Effects : Some studies have highlighted the antihyperglycemic effects of certain cinnamic acid derivatives. 2,3,6-Trifluorocinnamic acid has been evaluated for its potential as a PPARγ agonist, which is crucial for glucose metabolism regulation .

Table 1: Pharmacological Activities of 2,3,6-Trifluorocinnamic Acid

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
AntidiabeticPPARγ agonistic activity

Agricultural Applications

Herbicidal Properties
The compound has been studied for its herbicidal properties, particularly against parasitic weeds such as Cuscuta campestris. The structure-activity relationship (SAR) studies indicate that certain derivatives can significantly inhibit the growth of this weed without harming the host crop .

Case Study: Inhibition of Cuscuta campestris
In a study evaluating various analogs of cinnamic acid, 2,3,6-trifluorocinnamic acid was found to enhance growth inhibition compared to its parent compound. This suggests that fluorination may improve the efficacy of these compounds as natural herbicides .

Materials Science

Synthesis of Functional Polymers
Fluorinated compounds like 2,3,6-trifluorocinnamic acid are valuable in materials science for synthesizing functional polymers. The introduction of fluorine atoms can significantly alter the thermal and mechanical properties of polymers.

Table 2: Properties of Polymers Synthesized from Fluorinated Cinnamic Acids

Polymer TypeProperty ChangeReference
Fluorinated PolymersImproved thermal stability
Biodegradable PolymersEnhanced mechanical strength

Environmental Applications

Biodegradation Studies
Studies on the biodegradation of fluorinated compounds indicate that certain bacterial strains can utilize 2,3,6-trifluorocinnamic acid as a carbon source. This property is significant for bioremediation efforts aimed at reducing environmental contamination from fluorinated pollutants .

Mechanism of Action

The mechanism of action of 2,3,6-Trifluorocinnamic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to various biochemical and physiological responses. Understanding the molecular mechanisms is crucial for exploring its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and application-based differences between 2,3,6-trifluorocinnamic acid and its analogs:

Compound Molecular Formula Molecular Weight CAS No. Key Applications Distinctive Features
2,3,6-Trifluorocinnamic acid C₉H₅F₃O₂ 202.13 Not explicitly listed Presumed use in drug synthesis (e.g., anti-inflammatory agents) and agrochemical R&D Contains a cinnamic acid backbone (CH₂=CH-COOH) with ortho/meta fluorine substitution.
2,3,6-Trifluorophenylacetic acid C₈H₅F₃O₂ 190.12 114152-23-7 Intermediate for pharmaceuticals (e.g., analgesics) and agrochemicals Phenylacetic acid structure (CH₂COOH) with fluorines at 2,3,6 positions.
2,3,6-Trifluorobenzoic acid C₇H₃F₃O₂ 176.09 2358-29-4 Herbicide precursor and fluorinated material synthesis Benzoic acid backbone (COOH) with fluorine substituents; higher acidity due to −COOH.
2,3,4-Trifluorocinnamic acid C₉H₅F₃O₂ 202.13 207742-85-6 Research compound for drug discovery Fluorines at 2,3,4 positions; altered electronic properties compared to 2,3,6 isomer.
2,3,5-Trifluorophenylacetic acid C₈H₅F₃O₂ 190.12 132992-28-0 Pharmaceutical intermediate (e.g., kinase inhibitors) Fluorines at 2,3,5 positions; distinct regiochemistry affects reactivity and solubility.

Key Findings:

Structural Impact on Acidity: Fluorine substitution at ortho/meta positions (e.g., 2,3,6-trifluorobenzoic acid) increases acidity compared to non-fluorinated analogs due to electron-withdrawing effects . The cinnamic acid derivatives (e.g., 2,3,6-trifluorocinnamic acid) exhibit lower volatility and higher stability than their benzoic acid counterparts .

Applications :

  • Pharmaceuticals : Fluorinated phenylacetic acids (e.g., 2,3,6-trifluorophenylacetic acid) are preferred for anti-inflammatory drug synthesis due to enhanced bioavailability .
  • Agrochemicals : Chlorinated analogs like 2,3,6-trichlorobenzoic acid (2,3,6-TBA) are widely used as herbicides, but fluorinated versions offer reduced environmental persistence .

Synthetic Challenges :

  • Fluorinated cinnamic acids require specialized halogenation techniques, such as directed ortho-metalation or Balz-Schiemann reactions, to achieve regioselective fluorine placement .

Research and Industrial Relevance

  • Drug Development : Fluorination improves metabolic resistance and target binding. For example, 2,3,6-trifluorophenylacetic acid derivatives have shown promise in pain management studies .
  • Material Science : Fluorinated benzoic acids are used to synthesize superacids (e.g., triflic acid analogs) for catalytic applications .
  • Regulatory Considerations : Fluorinated compounds generally face stricter toxicity evaluations compared to chlorinated ones, influencing their adoption in agrochemicals .

Biological Activity

2,3,6-Trifluorocinnamic acid is a derivative of cinnamic acid characterized by the presence of three fluorine atoms at the 2, 3, and 6 positions of the aromatic ring. This modification significantly alters its biological activity compared to its non-fluorinated counterparts. The compound has garnered attention due to its potential applications in pharmaceuticals and materials science, particularly for its antimicrobial, anti-inflammatory, and antioxidant properties.

The molecular formula of 2,3,6-trifluorocinnamic acid is C₉H₅F₃O₂. The trifluoromethyl groups enhance the compound's lipophilicity and reactivity, which may influence its interaction with biological targets.

Biological Activities

Research indicates that 2,3,6-trifluorocinnamic acid exhibits various biological activities:

  • Antimicrobial Activity : The compound has shown efficacy against several bacterial strains. Its fluorinated structure enhances its ability to penetrate bacterial membranes, making it a promising candidate for developing new antimicrobial agents.
  • Anti-inflammatory Properties : Studies suggest that 2,3,6-trifluorocinnamic acid can inhibit inflammatory pathways. It may interact with specific enzymes or receptors involved in inflammation, reducing the production of pro-inflammatory cytokines.
  • Antioxidant Effects : Like other cinnamic acid derivatives, this compound exhibits antioxidant properties that can help mitigate oxidative stress in biological systems.

Structure-Activity Relationship (SAR)

The biological activity of 2,3,6-trifluorocinnamic acid is influenced by the position of the trifluoromethyl groups. Research has indicated that:

  • Positioning Matters : The arrangement of fluorine atoms affects lipophilicity and membrane permeability. For example, compounds with fluorine in ortho positions may show reduced activity due to steric hindrance compared to those with para substitutions .
  • Comparison with Other Derivatives : In comparative studies with other trifluorinated cinnamic acids (e.g., 2,3,4-trifluorocinnamic acid), variations in biological activity were noted. These differences can be attributed to the unique electronic and steric effects of the trifluoromethyl groups.

Case Studies

Several studies have investigated the biological effects of 2,3,6-trifluorocinnamic acid:

  • Antimicrobial Efficacy : A study demonstrated that 2,3,6-trifluorocinnamic acid exhibited significant growth inhibition against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be lower than that of non-fluorinated cinnamic acid derivatives .
  • Anti-inflammatory Mechanism : In vitro assays revealed that treatment with 2,3,6-trifluorocinnamic acid led to a decrease in TNF-alpha levels in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .
  • Oxidative Stress Reduction : Research highlighted that this compound could scavenge free radicals effectively, thereby protecting cells from oxidative damage caused by reactive oxygen species (ROS) .

Comparative Analysis Table

CompoundStructure FeaturesBiological Activity
2,3,6-Trifluorocinnamic AcidThree fluorine substituentsAntimicrobial, anti-inflammatory, antioxidant
2,3-Difluorocinnamic AcidTwo fluorine substituentsModerate antimicrobial activity
Cinnamic AcidNo fluorine substituentsBasic structure; lower biological activity
4-Trifluoromethylcinnamic AcidOne fluorine substituentStronger antimicrobial activity than non-fluorinated

Q & A

Basic: What synthetic routes are commonly employed to prepare 2,3,6-Trifluorocinnamic acid for academic research?

Answer:
2,3,6-Trifluorocinnamic acid can be synthesized via cross-coupling reactions such as Suzuki-Miyaura coupling, where a fluorinated benzaldehyde (e.g., 2,3,6-trifluorobenzaldehyde) reacts with a malonic acid derivative under basic conditions . Alternatively, nucleophilic aromatic substitution on pre-halogenated cinnamic acid precursors using fluorinating agents (e.g., KF/18-crown-6) is viable. Key challenges include regioselectivity control and minimizing defluorination. Purity is typically verified via HPLC (>95% by area normalization) and melting point analysis (mp ~142–145°C for analogs) .

Basic: What analytical techniques are critical for characterizing 2,3,6-Trifluorocinnamic acid?

Answer:

  • <sup>19</sup>F/<sup>1</sup>H NMR Spectroscopy : Resolves fluorination patterns and confirms regiochemistry. For example, trifluoromethyl groups exhibit distinct splitting patterns in <sup>19</sup>F NMR (~-60 to -75 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M-H]<sup>-</sup> at m/z 175.08 for C7H3F3O2).
  • HPLC with UV Detection : Monitors purity using reverse-phase C18 columns (acetonitrile/water + 0.1% trifluoroacetic acid) .

Basic: What are the solubility and stability considerations for handling 2,3,6-Trifluorocinnamic acid in laboratory settings?

Answer:

  • Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol. Poor aqueous solubility necessitates dissolution in buffered solutions (pH >7) for biological assays .
  • Stability : Store at -20°C under inert atmosphere (N2 or Ar) to prevent hydrolysis of the trifluoromethyl group. Degradation products (e.g., defluorinated analogs) can be monitored via TLC or LC-MS .

Advanced: How does the fluorination pattern of 2,3,6-Trifluorocinnamic acid influence its herbicidal activity compared to chlorinated analogs like 2,3,6-TBA?

Answer:
Fluorine’s high electronegativity and small atomic radius enhance binding affinity to auxin receptors compared to bulkier chlorinated analogs (e.g., 2,3,6-trichlorobenzoic acid, 2,3,6-TBA). However, fluorinated derivatives may exhibit reduced soil persistence due to weaker C-F bond resistance to microbial degradation. Comparative bioassays (e.g., root elongation inhibition in Arabidopsis thaliana) and molecular docking studies are recommended to quantify these effects .

Advanced: How can researchers address regioselectivity challenges during the synthesis of fluorinated cinnamic acid derivatives?

Answer:

  • Directing Groups : Use ortho-directing groups (e.g., -COOH, -NO2) to control fluorination sites during electrophilic substitution .
  • Transition Metal Catalysis : Pd-catalyzed C-H activation enables selective fluorination at inert positions .
  • Computational Modeling : DFT calculations predict favorable fluorination sites by analyzing charge distribution and transition-state energies .

Advanced: How should discrepancies in reported <sup>19</sup>F NMR chemical shifts for fluorinated cinnamic acids be resolved?

Answer:

  • Internal Standards : Use hexafluorobenzene (δ = -162.9 ppm) or CFCl3 (δ = 0 ppm) for calibration .
  • Solvent Effects : Account for solvent-induced shifts (e.g., DMSO-d6 vs. CDCl3) by referencing literature values for analogous compounds .
  • Dynamic Exchange : Low-temperature NMR (-40°C) mitigates signal broadening caused by conformational exchange in solution .

Advanced: What in vitro assays are recommended to evaluate the metabolic stability of 2,3,6-Trifluorocinnamic acid?

Answer:

  • Liver Microsomal Assays : Incubate with pooled human liver microsomes (HLMs) and NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
  • CYP450 Inhibition Screening : Assess interactions with cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) using fluorogenic substrates .
  • Plasma Stability Tests : Incubate in rat/human plasma (37°C) to evaluate esterase-mediated hydrolysis .

Advanced: How can computational methods predict the environmental fate of 2,3,6-Trifluorocinnamic acid?

Answer:

  • QSAR Models : Estimate biodegradation half-lives and soil adsorption coefficients (Koc) using quantitative structure-activity relationships .
  • Molecular Dynamics Simulations : Model interactions with soil organic matter to predict leaching potential .
  • Ecotoxicity Profiling : Use tools like ECOSAR to predict acute/chronic toxicity to aquatic organisms .

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